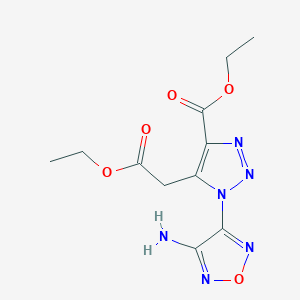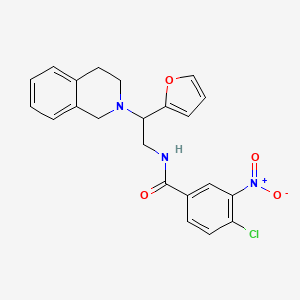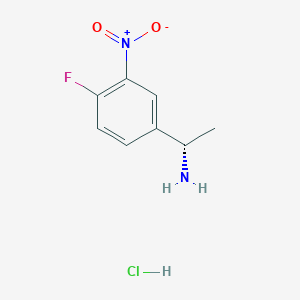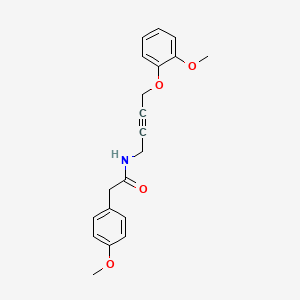![molecular formula C8H9NO2S B2546177 3,4-二氢-1H-苯并[d][1,2]噻嗪 2,2-二氧化物 CAS No. 33183-87-8](/img/structure/B2546177.png)
3,4-二氢-1H-苯并[d][1,2]噻嗪 2,2-二氧化物
描述
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms. It is known for its diverse pharmacological activities and has been studied extensively for its potential therapeutic applications .
科学研究应用
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a valuable tool in biological research.
Medicine: It has shown potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
Target of Action
The primary targets of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are AMPA receptors . It acts as a positive allosteric modulator of these receptors .
Mode of Action
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide interacts with its targets, the AMPA receptors, by binding to a site that is different from the active site. This binding results in a change in the receptor’s conformation, enhancing its activity .
Biochemical Pathways
The activation of AMPA receptors by 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide affects the glutamatergic signaling pathway. This can lead to increased synaptic transmission and plasticity, which are crucial for learning and memory processes .
Result of Action
The molecular and cellular effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide’s action include enhanced activity of AMPA receptors, leading to increased synaptic transmission and plasticity .
生化分析
Biochemical Properties
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. Notably, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . This interaction is significant in the context of neurological functions, as AMPA receptors are involved in synaptic transmission and plasticity. Additionally, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has been shown to inhibit monoamine oxidase enzymes (MAO A and MAO B), which are responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurological disorders.
Cellular Effects
The effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide on various cell types and cellular processes are profound. In neuronal cells, the compound enhances synaptic transmission by modulating AMPA receptors, leading to improved cognitive functions . In cancer cells, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide exhibits antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression . Furthermore, the compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By modulating these pathways, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can alter gene expression and cellular metabolism, leading to varied cellular responses.
Molecular Mechanism
At the molecular level, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide exerts its effects through several mechanisms. The compound binds to AMPA receptors, enhancing their activity and facilitating synaptic transmission . Additionally, it inhibits monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine, norepinephrine, and serotonin, which can have therapeutic effects on mood and cognitive functions. The compound also interacts with various signaling molecules, modulating pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can have sustained effects on cellular functions, including prolonged inhibition of monoamine oxidase enzymes and continuous modulation of AMPA receptors . These long-term effects are crucial for understanding the therapeutic potential and safety profile of the compound.
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of dosage optimization for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters . Binding proteins within the cytoplasm can facilitate its distribution to different cellular compartments . The localization and accumulation of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide within cells are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . This one-pot, three-component reaction yields the desired benzothiazine derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzothiazine ring.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: This compound shares a similar ring structure but differs in the position of the nitrogen and sulfur atoms.
2,1-Benzothiazine derivatives: These compounds have a similar benzothiazine core but differ in the substitution patterns and functional groups attached to the ring.
Uniqueness
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3,4-dihydro-1H-2λ6,3-benzothiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMLVFGUCQRCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B2546096.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2546100.png)




![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)
![1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2546109.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)
![N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2546115.png)
![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2546116.png)
